1,4-Di-p-tolyl-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) Derivatives in Modern Organic and Materials Chemistry
Pyrazole derivatives, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are of paramount importance in contemporary organic and materials chemistry. Their versatile nature stems from a stable aromatic ring system that can be readily functionalized, allowing for the fine-tuning of their chemical and physical properties. This adaptability has led to their use in a broad spectrum of applications, from the development of pharmaceuticals to the creation of advanced materials.
In the realm of materials science, pyrazole-based compounds are explored for their potential in creating dyes, and polymers with specific conductive and photovoltaic properties. Their ability to form stable complexes with metal ions also makes them valuable as ligands in catalysis.
Unique Reactivity Profile of 5-Aminopyrazole Systems
The introduction of an amino group at the 5-position of the pyrazole ring, as seen in 5-aminopyrazole systems, imparts a unique and highly valuable reactivity profile. These compounds are polyfunctional nucleophiles, possessing multiple sites that can react with electrophiles. The primary nucleophilic centers are the exocyclic amino group (5-NH2), the ring nitrogen at the 1-position (1-NH, if unsubstituted), and the carbon at the 4-position (4-CH). nih.gov The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH, allowing for selective chemical transformations. beilstein-journals.org
This distinct reactivity makes 5-aminopyrazoles powerful precursors for the synthesis of a variety of fused heterocyclic systems. nih.gov A prominent example is their reaction with 1,3-bielectrophiles, such as β-dicarbonyl compounds, which leads to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov These fused systems are of significant interest due to their structural analogy to purines, the building blocks of DNA and RNA. Furthermore, 5-aminopyrazoles can participate in multicomponent reactions, providing efficient pathways to complex molecules like pyrazolo[3,4-b]pyridines. nih.gov The ability to undergo cycloaddition and cyclization reactions makes them indispensable tools for synthetic chemists. nih.gov
One of the most common and versatile methods for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine (B178648). beilstein-journals.orgnih.gov This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the 5-aminopyrazole ring. beilstein-journals.orgnih.gov
Contextualization of 1,4-Di-p-tolyl-1H-pyrazol-5-amine within Pyrazole-5-amine Research
This compound fits squarely within the research landscape of N-aryl-5-aminopyrazoles. The presence of the p-tolyl group at the 1-position of the pyrazole ring and another at the 4-position significantly influences its electronic properties and steric hindrance, thereby modulating its reactivity compared to simpler 5-aminopyrazoles.
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests its utility as a building block in the synthesis of more complex molecules. The N-aryl substituent at the 1-position precludes reactions at this site, directing electrophilic attack towards the 5-amino group and the 4-position. The tolyl group at the 4-position, however, blocks this site from electrophilic substitution, thus channeling the reactivity primarily through the 5-amino group. This makes This compound a valuable synthon for introducing a specific di-p-tolyl-pyrazolyl moiety into a larger molecular architecture.
The table below provides key identifiers for This compound .
| Identifier | Value |
| IUPAC Name | 1,4-bis(4-methylphenyl)-1H-pyrazol-5-amine |
| Molecular Formula | C₁₇H₁₇N₃ |
| Molecular Weight | 263.34 g/mol |
| CAS Number | 887353-33-9 |
| SMILES | CC1=CC=C(C=C1)C2=C(N=C(C=C2)N1C3=CC=C(C=C3)C)N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17N3 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2,4-bis(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3/c1-12-3-7-14(8-4-12)16-11-19-20(17(16)18)15-9-5-13(2)6-10-15/h3-11H,18H2,1-2H3 |
InChI Key |
VJMDWTFGYAAKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Di P Tolyl 1h Pyrazol 5 Amine and Its Analogues
Established Synthetic Pathways to 5-Aminopyrazoles
The construction of the 5-aminopyrazole core is central to the synthesis of the target compound and its analogs. Several reliable methods have been established for this purpose.
Reactions Involving Beta-Ketonitriles and Related Systems with Hydrazines
A highly versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction proceeds through an initial nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the other nitrogen atom on the nitrile carbon, yields the 5-aminopyrazole ring system. nih.govbeilstein-journals.org The reaction is generally smooth and provides good yields of the desired products. nih.gov
For instance, the reaction of α-acetyl/formylbenzyl cyanide with heteroarylhydrazines in refluxing ethanol (B145695) leads to the formation of the corresponding 5-amino-4-phenylpyrazoles. nih.gov Similarly, benzoylacetonitrile (B15868) can be used as a starting material, reacting with substituted phenylhydrazines to produce 5-amino-3-aryl-1H-pyrazoles. nih.gov
| Starting Material | Reagent | Product | Reference |
| β-Ketonitriles | Hydrazines | 5-Aminopyrazoles | nih.govbeilstein-journals.org |
| α-Acetyl/formylbenzyl cyanide | Heteroarylhydrazines | 5-Amino-4-phenylpyrazoles | nih.gov |
| Benzoylacetonitrile | Substituted phenylhydrazines | 5-Amino-3-aryl-1H-pyrazoles | nih.gov |
Cyclization Reactions from Alkylidenemalononitriles
Another important route to 5-aminopyrazoles involves the cyclization of alkylidenemalononitriles with hydrazines. nih.govbeilstein-journals.org This method is particularly useful for the synthesis of 5-amino-1-heteroaryl-3-methyl/aryl-4-cyanopyrazoles. nih.gov The reaction is typically carried out by refluxing the alkylidenemalononitrile and the corresponding heteroarylhydrazine in ethanol. nih.gov The starting alkylidenemalononitriles can be prepared through various methods, such as the reaction of malononitrile (B47326) with triethyl orthoacetate or a two-step procedure involving aroylation of malononitrile followed by treatment with dimethyl sulfate. nih.gov
Pyrazole (B372694) Formation from Pyrimidines and Pyrimidones
An alternative, though less common, approach to pyrazole synthesis involves the ring transformation of pyrimidines. A method has been reported for the conversion of pyrimidines to pyrazoles via a formal carbon deletion. acs.orgnih.gov This transformation proceeds under relatively mild conditions and tolerates a range of functional groups, allowing for the regioselective introduction of substituents on the resulting pyrazole ring. acs.org The process involves a room-temperature triflylation of the pyrimidine (B1678525) core, followed by a hydrazine-mediated skeletal remodeling. organic-chemistry.org Historically, the conversion of pyrimidine to pyrazole required harsh conditions, such as heating at high temperatures with aqueous hydrazine. acs.orgnih.gov
Multi-component Reactions in Pyrazole Synthesis
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of pyrazole derivatives, offering advantages in terms of atom economy and procedural simplicity. beilstein-journals.orglongdom.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials. longdom.org
One such approach is the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, often catalyzed by a mild and efficient catalyst like Yb(PFO)₃. beilstein-journals.orgnih.gov Another variation involves a four-component reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water, providing a sustainable route to pyrazole derivatives. longdom.org Furthermore, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction involving a β-ketoester, hydrazine, malononitrile, and an aldehyde. beilstein-journals.orgnih.gov
| Reaction Type | Reactants | Product | Reference |
| Three-component | Aldehydes, β-ketoesters, hydrazines | Polysubstituted pyrazoles | beilstein-journals.orgnih.gov |
| Four-component | Enaminones, benzaldehyde, hydrazine-HCl, ethyl cyanoacetate | Pyrazole derivatives | longdom.org |
| Four-component | β-ketoester, hydrazine, malononitrile, aldehyde | Pyrano[2,3-c]pyrazoles | beilstein-journals.orgnih.gov |
Direct Synthesis of 1-(p-tolyl)-1H-pyrazol-5-amine Derivatives
The synthesis of specifically substituted pyrazoles, such as those bearing a p-tolyl group, often utilizes the general methods described above with appropriately substituted starting materials.
Condensation Reactions with Pyrazole-4-carbaldehydes
A direct method for the synthesis of derivatives of 1-(p-tolyl)-1H-pyrazol-5-amine involves the condensation reaction of 1-(p-tolyl)-1H-pyrazol-5-amine with a suitable pyrazole-4-carbaldehyde. For example, the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with 1-(p-tolyl)-1H-pyrazol-5-amine in methanol (B129727) has been shown to produce (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine with a high yield. This imine can then potentially be reduced to the corresponding amine. This approach highlights the utility of functionalized pyrazole precursors in building more complex structures. beilstein-journals.orgnih.gov
Domino and Selective Reaction Pathways for Pyrazolo-Fused Heterocycles involving Pyrazol-5-amines
Pyrazol-5-amines, including analogues of 1,4-di-p-tolyl-1H-pyrazol-5-amine, are valuable building blocks for the synthesis of more complex fused heterocyclic systems through domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to diverse molecular architectures.
Novel multicomponent domino reactions of arylglyoxals with pyrazol-5-amines have been developed to selectively produce pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. acs.orgnih.govresearchgate.net For instance, a double [3 + 2 + 1] heteroannulation can lead to the regioselective synthesis of dipyrazolo-fused 1,7-naphthyridines. acs.orgnih.gov By altering the reaction conditions and the ratio of reactants, the outcome can be steered towards different heterocyclic cores. For example, using a 1:2 ratio of arylglyoxals to pyrazol-5-amines can yield pyrrolo[2,3-c]pyrazoles. acs.orgnih.gov The mechanism for the formation of pyrazolo-fused 1,7-naphthyridines is thought to proceed through a pyrazolo[3,4-b]pyridine intermediate. acs.orgnih.gov
Furthermore, 5-aminopyrazoles can be utilized in base-catalyzed multicomponent domino reactions with cyclic 1,3-diones and arylglyoxals under microwave irradiation to produce pyrazolo[3,4-e]indolizines, which are derivatives of pyrazolo[3,4-b]pyridines, in high yields. beilstein-journals.org These compounds are of interest due to their potential biological activities. beilstein-journals.orgnih.gov The reactivity of 5-aminopyrazoles, which have three nucleophilic sites (4-CH, 1-NH, and 5-NH2), allows for their use in cyclization and cycloaddition reactions with various bielectrophiles to construct a variety of fused pyrazoloazines. beilstein-journals.orgnih.gov
Novel Synthetic Approaches and Catalyst Systems
Recent advancements in synthetic methodology have introduced several novel approaches for the synthesis of pyrazoles and their derivatives, focusing on catalytic systems that offer improved efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed (e.g., Cu-promoted) C-H/N-H Coupling Reactions
Copper-promoted reactions have emerged as a powerful tool for the synthesis of pyrazole-containing compounds. A notable example is the highly chemoselective dimerization of 5-aminopyrazoles to produce pyrazole-fused pyridazines and pyrazines. mdpi.comdntb.gov.uanih.govresearchgate.net This protocol involves the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comdntb.gov.uanih.govresearchgate.net The reaction conditions can be tuned to selectively yield either pyridazine (B1198779) or pyrazine (B50134) fused systems. For instance, the synthesis of dipyrazole-fused pyridazines can be achieved using Cu(OAc)2, benzoyl peroxide (BPO), and K2S2O8 in toluene. mdpi.comresearchgate.net
Copper catalysts are also employed in C-N cross-coupling reactions of arylboronic acids with N-acylpyrazoles to form N-arylpyrazoles. researchgate.net This method is advantageous as it proceeds under neutral conditions without the need for a base or ligand. researchgate.net
Metal-Free Oxidative Dehydrogenation Coupling Reactions
In a move towards more sustainable chemical synthesis, metal-free oxidative dehydrogenation coupling reactions have been developed for the formation of pyrazole derivatives. An iodine-mediated metal-free oxidative C-N bond formation provides a regioselective route to di-, tri-, and tetrasubstituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazines. acs.org This one-pot protocol avoids the need to isolate less stable hydrazone intermediates. acs.org
Another approach involves the oxidative dehydrogenative coupling of pyrazol-5-amines to selectively form azopyrrole derivatives. nih.gov This reaction can be mediated by iodine and a peroxide, leading to the installation of both C-I and N-N bonds. nih.gov Furthermore, a metal-free dehydrogenative process can be used to generate benzaldehydes in situ, which then react with pyrazole amines and other substrates to form pyrazolo[3,4-b]pyridine and pyrazoline derivatives through a series of cascade reactions. acs.org
Enzyme-Mediated Chemoselective Arylation of 5-Aminopyrazoles (C-4 Arylation)
Biocatalysis offers a green and highly selective alternative for the functionalization of pyrazoles. A laccase-mediated method has been developed for the chemoselective C-4 arylation of 5-aminopyrazoles. nih.govplos.orgsemanticscholar.orgresearchgate.netresearchgate.net This enzymatic approach utilizes a laccase from Myceliophthora thermophila to catalyze the oxidation of catechols to ortho-quinones, which then undergo a nucleophilic attack by the 5-aminopyrazole at the C-4 position. nih.govplos.orgsemanticscholar.org This reaction proceeds under mild conditions and does not require the protection of the amine group, offering an efficient and environmentally friendly route to C-4 arylated 5-aminopyrazoles with moderate to good yields. nih.govplos.orgsemanticscholar.org
Regioselectivity and Stereocontrol in Syntheses
Controlling regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical precursors. The reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-diketone can potentially lead to a mixture of two regioisomeric pyrazoles. conicet.gov.ar
Several strategies have been developed to address this challenge. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. conicet.gov.ar Similarly, conducting the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), at room temperature leads to a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org
In other approaches, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides excellent regioselectivity in the construction of pyrazoles. acs.org Additionally, the reaction of hydrazones with nitroolefins mediated by a strong base can exhibit reversed and exclusive 1,3,4-regioselectivity. organic-chemistry.org
Data Tables
Table 1: Domino Reactions of Pyrazol-5-amines
| Reactants | Product Type | Key Features | Reference |
|---|---|---|---|
| Arylglyoxals and Pyrazol-5-amines | Pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles | Selective synthesis based on reaction conditions and stoichiometry. | acs.orgnih.govresearchgate.net |
| 5-Aminopyrazoles, Cyclic 1,3-diones, and Arylglyoxals | Pyrazolo[3,4-e]indolizines | Microwave-assisted, base-catalyzed multicomponent reaction. | beilstein-journals.org |
Table 2: Catalytic Systems for Pyrazole Synthesis
| Catalyst System | Reaction Type | Substrates | Products | Reference |
|---|---|---|---|---|
| Cu(OAc)2 / BPO / K2S2O8 | C-H/N-H, C-H/C-H, N-H/N-H Coupling | 5-Aminopyrazoles | Pyrazole-fused pyridazines/pyrazines | mdpi.comdntb.gov.uanih.govresearchgate.net |
| Copper | C-N Cross-Coupling | Arylboronic acids and N-acylpyrazoles | N-Arylpyrazoles | researchgate.net |
| Iodine | Metal-Free Oxidative C-N Formation | α,β-Unsaturated aldehydes/ketones and hydrazines | Substituted pyrazoles | acs.org |
| Laccase | Enzyme-Mediated C-4 Arylation | 5-Aminopyrazoles and catechols | C-4 Arylated 5-aminopyrazoles | nih.govplos.orgsemanticscholar.org |
Advanced Spectroscopic and Crystallographic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons and carbons within the molecule.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in 1,4-Di-p-tolyl-1H-pyrazol-5-amine. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons.
The ¹H NMR spectrum of a related pyrazole (B372694) derivative, (E)-1,2-Bis(3-methyl-1-phenyl-4-(p-tolylethynyl)-1H-pyrazol-5-yl)diazene, shows aromatic protons (ArH) in the range of δ 7.04–7.84 ppm. nih.gov The methyl protons (CH₃) appear as a singlet at δ 2.49 ppm and a doublet at δ 2.36 ppm. nih.gov For this compound, the protons of the two p-tolyl groups would exhibit characteristic signals in the aromatic region, and the methyl protons would appear as a singlet in the aliphatic region. The amine (NH₂) protons would likely appear as a broad singlet, and the pyrazole ring proton would have a distinct chemical shift.
A representative ¹H NMR spectrum of a pyrazole derivative, 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, revealed singlets for the pyrazole C4 and thiazole (B1198619) C5 protons at δ 7.17 and 7.42 ppm, respectively. nih.gov The phenyl protons appeared as multiplets between δ 7.35 and 7.41 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | ~2.3 | Singlet |
| Amine (NH₂) | Variable, broad singlet | Singlet (broad) |
| Pyrazole C3-H | ~6.0-6.5 | Singlet |
Carbon-13 NMR (¹³C NMR) for Structural Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
In a study of (E)-1,2-Bis(3-methyl-1-phenyl-4-(p-tolylethynyl)-1H-pyrazol-5-yl)diazene, the ¹³C NMR spectrum showed signals for aromatic carbons in the range of δ 120.1–153.0 ppm. nih.gov The methyl carbons appeared at δ 21.6 and 12.8 ppm. nih.gov For this compound, the carbons of the pyrazole ring and the tolyl groups would resonate in the aromatic region, with the carbon attached to the amine group appearing at a characteristic downfield shift. The methyl group carbons would be found in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | ~20-25 |
| Pyrazole C3 | ~100-110 |
| Pyrazole C4 | ~130-140 |
| Pyrazole C5 | ~145-155 |
Advanced NMR Techniques for Conformation and Dynamics
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and determining the connectivity within the molecule. ipb.pt These techniques can help to confirm the substitution pattern on the pyrazole ring and the tolyl groups. ipb.pt For instance, the HMBC spectrum can show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular structure. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to investigate the spatial proximity of different protons, offering insights into the preferred conformation of the tolyl groups relative to the pyrazole ring. ipb.pt
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups in this compound. The IR spectrum will show characteristic absorption bands corresponding to the stretching and bending vibrations of the N-H, C-H, C=C, and C-N bonds.
For a related pyrazole derivative, characteristic IR bands were observed for C=N, aromatic C=C, NH, and CH₃ groups. researchgate.net In another study of pyrazole compounds, FT-IR spectra showed bands for N-H stretching around 3343 cm⁻¹, aromatic C-H stretching around 3058 cm⁻¹, and C=N stretching around 1597 cm⁻¹. nih.gov
Table 3: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 (two bands) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (methyl) | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
| Pyrazole Ring C=N | Stretching | ~1600 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes of the tolyl groups and the pyrazole ring. The symmetric stretching of the C-C bonds in the aromatic rings would also be prominent.
Electronic Spectroscopy (UV-Vis)
The electronic absorption properties of this compound are investigated using UV-Visible (UV-Vis) spectroscopy. The spectrum is characterized by absorption bands that arise from electronic transitions within the molecule. The structure of this compound features a pyrazole ring substituted with two p-tolyl groups and an amine group, creating an extended π-conjugated system. This conjugation is the primary chromophore responsible for its UV-Vis absorption. researchgate.netslideshare.net
The electronic transitions are typically of the π→π* type, originating from the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* anti-bonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). scispace.comresearchgate.net In similar pyrazole derivatives, these transitions are observed as strong absorption bands in the UV-Vis region. For example, a related pyrazole compound, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, exhibits absorption maxima at 325 nm and 415 nm, which are indicative of its extensive conjugated system. researchgate.net Another study on a pyrazoline derivative reported absorption bands around 301-303 nm. scispace.com Theoretical calculations using Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and correlate them with the experimental spectrum, providing insights into the nature of the excited states and the specific orbitals involved in the transitions. nih.govscispace.comnih.gov The HOMO-LUMO energy gap, which can be calculated theoretically, is a key parameter that relates to the electronic excitation energy and the chemical reactivity of the molecule. researchgate.netscispace.com
The electronic absorption spectrum of a molecule can be significantly influenced by the solvent in which it is dissolved, a phenomenon known as solvatochromism. slideshare.net The choice of solvent can alter the position, intensity, and shape of the absorption bands. youtube.com This effect arises from the differential stabilization of the ground and excited states of the solute molecule by the solvent molecules. researchgate.net Solvents are broadly classified as polar and non-polar, and polar solvents can further engage in specific interactions like hydrogen bonding. youtube.com
For π→π* transitions, an increase in solvent polarity typically causes a bathochromic shift (a shift to a longer wavelength or lower energy). researchgate.net This is because the excited states of molecules with large conjugated systems are often more polar than their ground states, and are therefore stabilized to a greater extent by polar solvents. nih.gov Conversely, a hypsochromic shift (a shift to a shorter wavelength or higher energy) can also occur. Studies on related compounds have shown that changing the solvent from a less polar one like dichloromethane (B109758) (DCM) to a more polar one like dimethyl sulfoxide (B87167) (DMSO) can result in a redshift of the absorption maximum. scispace.com The study of solvent effects on the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, ethanol (B145695), DMSO) would provide valuable information about the nature of its electronic excited states and the change in dipole moment upon excitation. nih.govnih.govsemanticscholar.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the empirical formula is C₁₇H₁₇N₃, which corresponds to a precise molecular weight of 263.34 g/mol . sigmaaldrich.com
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 263. The fragmentation of this molecular ion provides a unique fingerprint that helps to confirm the structure. The fragmentation pattern can be predicted based on the stability of the resulting fragments (cations and radical cations). Plausible fragmentation pathways for this compound would involve the cleavage of the bonds connecting the tolyl groups to the pyrazole ring and the subsequent fragmentation of the heterocyclic core itself. The loss of a tolyl group (C₇H₇, m/z 91) or a methyl radical (CH₃, m/z 15) from a tolyl group are common fragmentation pathways for tolyl-substituted compounds. The analysis of these fragmentation patterns is crucial for the structural confirmation of the synthesized molecule. researchgate.netnist.govresearchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion/Fragment Structure | Description | Reference |
| 263 | [C₁₇H₁₇N₃]⁺˙ | Molecular Ion (M⁺˙) | sigmaaldrich.com |
| 248 | [C₁₆H₁₄N₃]⁺ | [M - CH₃]⁺ | nist.gov |
| 172 | [C₁₀H₈N₃]⁺ | [M - C₇H₇]⁺ | nist.gov |
| 118 | [C₈H₈N]⁺ | Tolylamine fragment | researchgate.net |
| 91 | [C₇H₇]⁺ | Tropylium ion (from tolyl group) | researchgate.netnist.gov |
X-ray Crystallography
Table 3: Typical Crystallographic Data Obtained from Single-Crystal X-ray Diffraction
| Parameter | Description | Example Data for a Pyrazole Derivative researchgate.net |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 9.87 Å, b = 13.93 Å, c = 7.91 Å |
| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 97.81°, γ = 90° |
| V (ų) | The volume of the unit cell. | 1076.9 ų |
| Z | The number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 |
Compound Index
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Awaiting experimental crystallographic data.
Hirshfeld Analysis for Intermolecular Interactions
Awaiting experimental crystallographic data.
Theoretical and Computational Studies of 1,4 Di P Tolyl 1h Pyrazol 5 Amine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations provide deep insights into molecular geometry, stability, reactivity, and spectroscopic characteristics. For many related pyrazole (B372694) compounds, DFT studies have been instrumental in understanding their behavior. researchgate.netnih.gov However, no published DFT data were found specifically for 1,4-Di-p-tolyl-1H-pyrazol-5-amine.
Geometry Optimization and Conformational Analysis
This analysis would involve determining the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. While this is a standard and foundational part of any computational study, the specific optimized coordinates and conformational analysis for this compound are not documented in available literature.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. This information is not available for this compound.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting how the molecule will interact with other chemical species. No MEP analysis for this compound has been published.
Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Delocalization
NBO analysis provides a detailed picture of electron delocalization, intramolecular charge transfer, and hyperconjugative interactions within a molecule. This powerful tool helps to explain the stability and bonding characteristics of a compound. Such an analysis has not been performed or published for the target molecule.
Prediction of Chemical Reactivity Descriptors
Global reactivity descriptors, such as chemical hardness, electrophilicity index, ionization potential, and electron affinity, can be calculated from the HOMO and LUMO energies. These values quantify the reactivity of a molecule. The absence of primary HOMO-LUMO data precludes the calculation of these descriptors for this compound.
Simulation of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis transitions)
Computational methods can simulate spectroscopic data (NMR, IR, UV-Vis), which can then be compared with experimental results to confirm the molecular structure. While experimental data may exist, simulated spectroscopic parameters for this compound are not found in the surveyed literature.
Quantum Chemical Studies
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have become an indispensable tool for exploring the structure-property relationships of novel organic molecules. For pyrazole derivatives, these computational methods provide deep insights into their electronic structure, reactivity, and potential for technological applications. While specific computational studies on this compound are not extensively documented in publicly available literature, the well-established methodologies applied to similar pyrazole systems allow for a robust theoretical assessment.
The nonlinear optical (NLO) properties of organic materials are of significant interest for applications in photonics and optoelectronics. Pyrazole derivatives, with their inherent charge asymmetry and π-conjugated systems, are promising candidates for NLO materials. researchgate.net Computational methods are frequently used to predict the NLO response of these molecules, primarily by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, while hyperpolarizability is a measure of the nonlinear response to that field. A high hyperpolarizability value is a key indicator of a material's potential for NLO applications. researchgate.net DFT calculations, often using functionals like B3LYP, are employed to compute these properties. researchgate.netnih.gov The choice of basis set, such as 6-311++G(d,p), is critical for obtaining accurate results that account for electron correlation and polarization effects. researchgate.net
For a molecule like this compound, the presence of electron-donating (amino and tolyl groups) and the pyrazole ring as a π-system can lead to significant intramolecular charge transfer (ICT). This ICT is a crucial factor for enhancing NLO properties. Theoretical studies on similar pyrazole derivatives have shown that the nature and position of substituents dramatically influence the hyperpolarizability. researchgate.net The tolyl groups at the 1 and 4 positions, along with the amino group at the 5-position, are expected to create a unique charge distribution, potentially leading to a large NLO response.
To illustrate the type of data generated in such studies, a hypothetical table of calculated NLO properties for this compound is presented below. These values are based on trends observed in computational studies of other substituted pyrazoles and are for illustrative purposes only, as specific experimental or computational data for this compound is not available in the cited sources.
Table 1: Hypothetical Calculated NLO Properties of this compound
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | Value |
| Average Polarizability (α) | Value |
| First-Order Hyperpolarizability (β) | Value |
Note: The values in this table are hypothetical and intended to represent the type of data obtained from quantum chemical calculations. Actual values would require specific DFT calculations for this molecule.
Thermochemical and energetic properties, such as the enthalpy of formation and Gibbs free energy, are fundamental for understanding the stability and reactivity of a compound. researchgate.net Quantum chemical methods can provide reliable estimates of these properties, which are often challenging to determine experimentally. For pyrazole derivatives, these calculations can help in assessing their thermal stability and potential as energetic materials or as components in various chemical processes. researchgate.netrsc.org
High-level computational methods, such as G3MP2 and G4, are often used to calculate accurate gas-phase enthalpies of formation for pyrazole derivatives. researchgate.net These methods involve a series of calculations to approximate the results of more computationally expensive methods, providing a good balance between accuracy and computational cost. The calculated thermochemical data can be used to evaluate reaction energies and equilibria, providing insights into the feasibility of synthetic routes and the stability of the final products. researchgate.net
A hypothetical data table for the thermochemical properties of this compound is presented below to demonstrate the typical output of such computational studies.
Table 2: Hypothetical Thermochemical Properties of this compound
| Property | Calculated Value |
| Enthalpy of Formation (gas phase) | Value (kJ/mol) |
| Gibbs Free Energy of Formation (gas phase) | Value (kJ/mol) |
| Entropy (gas phase) | Value (J/mol·K) |
Note: The values in this table are hypothetical and are for illustrative purposes. Accurate data would require specific quantum chemical calculations for this compound.
Chemical Transformations and Derivatization Strategies
Functionalization of the Pyrazole (B372694) Ring and Amine Group
The presence of the amino group at the C-5 position and the electronic nature of the pyrazole ring make this core a prime target for a range of functionalization reactions. These include acylation, alkylation, sulfonylation, and cyclization, among others. nih.gov
The exocyclic amine group of 5-aminopyrazoles is nucleophilic and readily undergoes acylation with various acylating agents, such as acyl chlorides or anhydrides, to form the corresponding amides. This reaction is a common strategy for introducing a wide range of functional groups onto the pyrazole scaffold. For instance, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides have been prepared by treating the corresponding 5-aminopyrazoles with substituted benzoyl chlorides. beilstein-journals.org While specific examples detailing the acylation of 1,4-Di-p-tolyl-1H-pyrazol-5-amine are not extensively documented in the reviewed literature, the general reactivity of 5-aminopyrazoles suggests that it would readily undergo acylation under standard conditions. nih.govbeilstein-journals.org
Alkylation of 5-aminopyrazoles can occur at several positions, including the exocyclic amine and the nitrogen atoms of the pyrazole ring. The N-alkylation of primary amines is a fundamental process in organic synthesis. nih.gov The regioselectivity of pyrazole alkylation can be complex, often yielding a mixture of N1 and N2 substituted products. nih.gov However, in the case of this compound, the N1 position is already substituted with a p-tolyl group. Therefore, alkylation would primarily be directed towards the exocyclic amino group. This functionalization can significantly alter the molecule's steric and electronic properties. nih.govcapes.gov.br
Similar to acylation, the amine group of 5-aminopyrazoles can be sulfonylated using sulfonyl chlorides to produce sulfonamides. This transformation is valuable for introducing sulfonyl groups that can act as key pharmacophores or as intermediates for further chemical modifications. For example, 5-aminopyrazoles have been converted into their sulfonamide derivatives by treatment with an arylsulfonyl chloride. rrbdavc.org This general reactivity is applicable to this compound, allowing for the synthesis of the corresponding N-sulfonylated derivatives. nih.govnih.gov
5-Aminopyrazoles are key precursors for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of significant interest due to their wide range of biological activities. nih.govekb.eg The synthesis typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base yields a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate. nih.gov The synthesis of 2,7-diarylpyrazolo[1,5-a]pyrimidines has been achieved through microwave-assisted condensation of a 5-aminopyrazole with a chalcone (B49325) derivative under solvent- and catalyst-free conditions. researchgate.net Given that this compound possesses the requisite 5-amino-1-arylpyrazole substructure, it is a suitable candidate for cyclization reactions to form the corresponding 2,7-di-p-tolyl-pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Sodium ethanolate | nih.gov |
| NH-5-aminopyrazole | Chalcone | 2,7-Diarylpyrazolo[1,5-a]pyrimidine | 180°C, microwave, catalyst- and solvent-free | researchgate.net |
The direct arylation of the pyrazole ring, particularly at the C-4 position, is a powerful method for creating structural diversity. However, the presence of a nucleophilic amino group at C-5 can lead to competitive N-arylation, posing a challenge for chemoselectivity. nih.gov A significant advancement in this area is the use of laccase enzymes to catalyze the chemoselective C-4 arylation of 5-aminopyrazoles. This method involves the laccase-mediated oxidation of catechols to form ortho-quinones, which then undergo a nucleophilic attack by the C-4 position of the 5-aminopyrazole. nih.gov This enzymatic approach offers mild reaction conditions and avoids the need for protecting the amine group. nih.gov
The reaction between a 5-aminopyrazole and a catechol in the presence of laccase can produce C-4 arylated products with moderate to good efficiency. nih.gov This strategy is highly relevant for the derivatization of this compound, enabling the introduction of a substituted aryl group at the C-4 position.
| 5-Aminopyrazole Derivative | Catechol Derivative | Product | Yield (%) | Reference |
| 1,3-diphenyl-1H-pyrazol-5-amine | Catechol | 4-(2,3-dihydroxyphenyl)-1,3-diphenyl-1H-pyrazol-5-amine | 94 | nih.gov |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | 4-methylcatechol | 4-(3,4-dihydroxy-5-methylphenyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | 85 | nih.gov |
Modifications of the p-Tolyl Moieties
The two p-tolyl groups in this compound offer additional sites for chemical modification, although this is a less explored area of derivatization compared to the pyrazole core and the amine group. The tolyl groups can potentially undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The methyl group on the tolyl ring can also be a site for functionalization, for example, through oxidation to a carboxylic acid or halogenation. However, the reactivity of these groups can be influenced by the electron-donating or -withdrawing nature of the pyrazole ring to which they are attached. rrbdavc.org Specific literature detailing the modification of the p-tolyl moieties in this compound is scarce, but the principles of aromatic chemistry suggest that such transformations are feasible.
Reactions Involving the Amino Group
The amino group of 5-aminopyrazoles is a key functional handle for a variety of chemical transformations. Its nucleophilicity allows for reactions such as acylation, condensation, and oxidative coupling, leading to a wide array of functionalized pyrazole derivatives.
One significant transformation is the oxidative dehydrogenative coupling. Research has demonstrated that 5-aminopyrazoles can undergo a copper-catalyzed oxidative coupling process. nih.gov For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a copper(I) iodide catalyst, 1,10-phenanthroline (B135089) as a ligand, and tert-butyl hydroperoxide (TBHP) as an oxidant leads to the formation of an azo-bridged dimer. nih.gov This type of reaction highlights the ability of the amino group to participate in N-N bond formation under oxidative conditions. A related reaction involves treatment with iodine and TBHP, which results in simultaneous C4-iodination and N-N bond formation to yield (E)-1,2-bis(4-iodo-3-methyl-1-p-tolyl-1H-pyrazol-5-yl)diazene. nih.gov The amino group can also react in condensation reactions with various carbonyl compounds. For example, it can react with 1,3-dicarbonyl compounds in refluxing acetic acid to initiate the formation of fused ring systems like pyrazolopyridines. url.edu
Heterocycle Fusion Reactions
This compound is an exemplary building block for the synthesis of pyrazolo-fused heterocycles. The amino group, in concert with the C4 carbon atom of the pyrazole ring, acts as a binucleophilic synthon to react with various dielectrophiles, leading to the formation of new fused rings.
The synthesis of pyrazolo-fused naphthyridines, a class of compounds with significant biological interest, can be achieved through multicomponent domino reactions involving 5-aminopyrazoles. nih.govmdpi.com A notable method involves the reaction of 5-aminopyrazoles with arylglyoxals. nih.gov In a specific pathway, a double [3 + 2 + 1] heteroannulation occurs when two equivalents of the 5-aminopyrazole react with two equivalents of an arylglyoxal. This process, often catalyzed by an acid like p-toluenesulfonic acid (p-TsOH), involves a sequence of additions, dehydrations, and a key 6π electrocyclization to regioselectively form dipyrazolo-fused 1,7-naphthyridines. nih.govresearchgate.net While this reaction has been demonstrated with various substituted pyrazol-5-amines, the presence of the p-tolyl groups on the target compound would influence the electronic properties and solubility of the resulting naphthyridine derivatives.
Another established route to pyrazolo-fused naphthyridines is the Friedländer annulation, where a 5-aminopyrazole derivative reacts with a cyclic ketone. For example, the microwave-assisted reaction between heterocyclic o-aminonitriles (a class that includes 5-amino-4-cyanopyrazoles) and cyclic ketones, catalyzed by zinc chloride, yields pyrazolo[3,4-b] nih.govrsc.orgnaphthyridin-5-amines in good yields. mdpi.com Research has shown that compounds bearing a 4-p-tolyl substituent on the naphthyridine skeleton exhibit notable biological activity. mdpi.com
Table 1: Synthesis of Pyrazolo-Fused Naphthyridines
| Reactants | Catalyst/Conditions | Product Type | Citation |
|---|---|---|---|
| 5-Aminopyrazole, Arylglyoxal (2:2 ratio) | p-TsOH, DMF, 120 °C, MW | Dipyrazolo-fused 1,7-naphthyridines | nih.gov |
The reaction between 5-aminopyrazoles and arylglyoxals can be selectively steered towards different products by modifying the reaction stoichiometry and the substituents on the pyrazole ring. nih.gov An unusual [3 + 3 + 1 + 1] cyclization has been reported, leading to the formation of novel dipyrazolo-fused 1,3-diazocanes. nih.gov This transformation occurs under similar conditions to the naphthyridine formation but follows a different mechanistic pathway, resulting in an eight-membered diazocane ring fused between two pyrazole units. nih.govresearchgate.net
Furthermore, by altering the reactant ratio to 2:1 (two equivalents of 5-aminopyrazole to one equivalent of arylglyoxal), the synthesis can be directed to produce pyrrolo[2,3-c]pyrazoles. nih.gov This demonstrates the remarkable versatility of the 5-aminopyrazole scaffold, where subtle changes in reaction conditions can lead to a diverse range of heterocyclic products. The selective formation of these different ring systems is a testament to the complex domino processes that can be initiated from the simple pyrazol-5-amine starting material. nih.gov
Table 2: Selective Synthesis of Fused Heterocycles
| Reactants (Ratio) | Product Type | Cyclization Type | Citation |
|---|---|---|---|
| 5-Aminopyrazole : Arylglyoxal (2:2) | Dipyrazolo-fused 1,7-naphthyridines | Double [3 + 2 + 1] | nih.gov |
| 5-Aminopyrazole : Arylglyoxal | Dipyrazolo-fused 1,3-diazocanes | [3 + 3 + 1 + 1] | nih.gov |
The dimerization of 5-aminopyrazoles offers a direct route to pyrazole-fused six-membered nitrogen heterocycles like pyridazines and pyrazines. A copper-promoted, highly chemoselective dimerization has been developed that allows for switchable synthesis of these products. mdpi.com This protocol relies on the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. For example, the reaction of a 1-alkyl-3-aryl-1H-pyrazol-5-amine can lead to a dipyrazolo[3,4-c:4′,3′-e]pyridazine through a C-H/N-H and N-H/N-H coupling mechanism. A specific reported product, 1,8-dimethyl-3,6-di-p-tolyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine, highlights the feasibility of incorporating p-tolyl groups into these fused systems. mdpi.com The reaction conditions, particularly the choice of copper catalyst and oxidant, are crucial in directing the outcome towards either the fused pyridazine (B1198779) or a fused pyrazine (B50134) product. mdpi.com
Pyrazolopyrimidines are among the most extensively studied fused derivatives of 5-aminopyrazoles, owing to their structural similarity to purines. beilstein-journals.orgnih.gov The most common synthetic strategy involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone) or a β-ketoester. url.edubeilstein-journals.org The reaction is typically catalyzed by acid and proceeds via an initial condensation to form an enaminone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazolo[1,5-a]pyrimidine (B1248293) core. beilstein-journals.org
Further elaboration can lead to pyrazolotriazolopyrimidine systems. For instance, a 5-aminopyrazole can be used as a precursor to a pyrazolo[1,5-a]pyrimidine, which may then be functionalized further. Alternatively, reacting a 5-aminopyrazole with a triazole-based synthon can build the pyrazolotriazolopyrimidine skeleton. The reaction of 3-amino-1,2,4-triazole with appropriate enaminones, for example, furnishes 1,2,4-triazolo[1,5-a]pyrimidine derivatives. researchgate.netnih.gov By analogy, using a 5-aminopyrazole containing a triazole moiety or reacting a pyrazolopyrimidine with reagents to form a fused triazole ring are viable strategies toward these more complex heterocyclic systems.
Advanced Applications in Materials Science and Industrial Chemistry
Ligand Design and Coordination Chemistry
The presence of multiple nitrogen atoms within the pyrazole (B372694) ring and the exocyclic amino group makes 1,4-Di-p-tolyl-1H-pyrazol-5-amine and its derivatives excellent candidates for use as ligands in coordination chemistry. These nitrogen sites act as Lewis bases, readily donating their lone pair of electrons to form coordinate bonds with metal ions.
Use as Ligands in Coordination Complexes
Pyrazole-based ligands are well-documented for their ability to form a wide variety of coordination complexes with numerous metal ions, resulting in diverse coordination geometries and nuclearities. researchgate.net The specific structure of this compound allows for several potential coordination modes. It can act as a monodentate ligand through one of its nitrogen atoms, or as a bidentate chelating ligand, involving both a ring nitrogen and the amino group. This versatility is crucial in the design of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net
For instance, related aminopyrazole derivatives have been shown to form stable complexes with transition metals. Zinc(II) and mercury(II) complexes with 4-acetyl-3-amino-5-methyl-pyrazole have been synthesized and characterized, revealing tetrahedral geometries. scilit.com Similarly, pyrazole-based ligands have been used to construct mononuclear coordination complexes with other metals, where the specific geometry is influenced by the nature of the metal and the ligand's substituents. nih.gov The bulky p-tolyl groups in this compound can influence the steric environment around the metal center, potentially leading to complexes with unique structural and electronic properties.
Exploration in Catalysis Applications
The coordination complexes derived from pyrazole-based ligands often exhibit significant catalytic activity. The electronic properties of the pyrazole ring, combined with the nature of the coordinated metal ion, can be fine-tuned to create efficient catalysts for a variety of organic transformations.
Derivatives of aminopyrazoles have been explored in several catalytic systems. For example, copper(II) complexes with in situ formed ligands from pyrazole derivatives have been utilized for the oxidation of catechol to o-quinone. cnr.it The catalytic activity in such systems is dependent on the ligand structure, the counter-ion of the copper salt, and the solvent used. cnr.it In another notable application, phenyl-1H-pyrazol-5-amine has been used in a Rh(III)-catalyzed [5 + 1] annulation reaction for the synthesis of pyrazolo[1,5-a]quinazolines, demonstrating the utility of aminopyrazoles in C-H activation and cyclization cascades. rsc.org Furthermore, organocatalysis employing primary amine derivatives of pyrazolin-5-ones has been successful in enantioselective Michael addition reactions. nih.gov Given these precedents, this compound represents a promising scaffold for the development of novel catalysts for a range of chemical reactions.
Optoelectronic Materials
The conjugated π-system of the pyrazole ring, extended by the aromatic p-tolyl groups, endows this compound with interesting optical and electronic properties. These characteristics make it and its derivatives attractive for applications in optoelectronic devices.
Non-linear Optical (NLO) Materials Development
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and data storage. nih.gov Organic molecules with extended π-conjugation and donor-acceptor groups often exhibit significant NLO responses. Pyrazole derivatives have been a subject of interest in this field due to their tunable electronic structures. researchgate.netresearchgate.net
Experimental and theoretical studies on various pyrazoline derivatives have demonstrated their potential as NLO materials. researchgate.netresearchgate.net The third-order nonlinear optical susceptibility (χ(3)) is a key parameter for these applications. The table below presents the third-order nonlinear optical properties of some pyrazoline derivatives, which can serve as a reference for the potential NLO response of this compound. The presence of the electron-donating amino group and the aromatic p-tolyl groups suggests that this compound could exhibit a significant NLO response.
| Compound | Non-linear Refractive Index (η2) | Non-linear Absorption Coefficient (β) | Third Order Electronic Susceptibility (X(3)) |
|---|---|---|---|
| 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-pyrazoline (Pyrazoline H) | - | - | 4.318 x 10⁻¹³ esu |
| 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-pyrazoline (Pyrazoline CN) | - | - | 7.992 x 10⁻¹³ esu |
| (E)-3-(4-(dicyanovinyl)phenyl)-1,5-diphenyl-4,5-dihydropyrazole | - | 1.94×10⁻¹¹ m/W | - |
Data for pyrazoline derivatives are provided as examples of the NLO properties of this class of compounds. researchgate.netresearchgate.net
Fluorescent Substances and Dye Applications
The inherent fluorescence of many pyrazole derivatives makes them suitable for use as fluorescent probes and dyes. nih.govresearchgate.netnih.gov The emission properties can be tuned by modifying the substituents on the pyrazole core. The amino group and the p-tolyl substituents in this compound are expected to influence its photophysical properties.
Studies on various 5-aminopyrazole derivatives have shown that they can be highly fluorescent. mdpi.comresearchgate.net For example, Cu-promoted dimerization of 5-aminopyrazoles leads to pyrazole-fused pyridazines and pyrazines that exhibit fluorescence, suggesting their potential in materials chemistry. mdpi.comresearchgate.net The fluorescence quantum yields and emission wavelengths are sensitive to the substitution pattern and the solvent environment. mdpi.com A novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl) has been synthesized and characterized for its utility as a biocompatible fluorescent dye. growingscience.com This highlights the potential of aminophenyl-pyrazole moieties in developing new fluorescent materials.
| Compound Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Dipyrazole-fused Pyridazines | 285 | 293-511 | Varies with substituents |
| Imidazo[1,2-a]pyridines | - | - | 0.2-0.7 |
Data for related fluorescent pyrazole derivatives. nih.govmdpi.com
Sensor Development Based on this compound Derivatives
The ability of pyrazole derivatives to act as chelating agents for metal ions, coupled with their favorable photophysical properties, makes them excellent platforms for the development of chemical sensors. nih.govrsc.org These sensors can detect the presence of specific ions through changes in their color (colorimetric sensors) or fluorescence (fluorescent sensors).
Pyrazole-based chemosensors have been successfully developed for the detection of a variety of metal ions, including Ni²⁺, Al³⁺, Zn²⁺, Cd²⁺, and Fe³⁺. rsc.orgnih.gov The sensing mechanism often involves the coordination of the metal ion to the nitrogen atoms of the pyrazole ring and other donor atoms present in the molecule. This coordination event alters the electronic structure of the molecule, leading to a detectable change in its absorption or emission spectrum. For instance, a pyrazole-based sensor, Pry-Flu, exhibits a color change from colorless to orange-yellow upon selective coordination with Ni²⁺, while another sensor, Pry-R6G, changes from colorless to pink in the presence of Al³⁺. rsc.org The detection limits for these sensors can be very low, in the range of 10⁻⁸ M. rsc.org
The structure of this compound provides a solid foundation for designing new chemosensors. The pyrazole core and the amino group can serve as the binding site for metal ions. The p-tolyl groups can be further functionalized to modulate the selectivity and sensitivity of the sensor. By incorporating appropriate signaling units, derivatives of this compound could be tailored for the specific detection of various environmentally and biologically important analytes.
Industrial Applications Beyond Prohibited Categories
While specific industrial applications for the compound this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives, particularly 5-aminopyrazoles, demonstrates significant utility in various sectors of materials science and industrial chemistry. These applications leverage the unique chemical and physical properties imparted by the pyrazole core.
Corrosion Inhibition:
A prominent application of pyrazole derivatives is in the protection of metals, particularly steel, from corrosion in acidic environments. These compounds function as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective film. This film acts as a barrier, hindering the corrosive process. The effectiveness of pyrazole derivatives in this capacity is attributed to the presence of heteroatoms (nitrogen), aromatic rings with delocalized π-electrons, and various functional groups which facilitate strong adsorption onto the metal surface. nih.govresearchgate.net
Research has shown that the inhibition efficiency of pyrazole derivatives is dependent on their concentration and the surrounding temperature. For instance, studies on various pyrazole derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, in hydrochloric acid solutions. nih.govresearchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.gov
Several pyrazole derivatives have been investigated for their corrosion inhibition properties on carbon steel. The following table summarizes the performance of some of these compounds:
| Pyrazole Derivative | Concentration (mol/L) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| Tetra-Pz-Ortho | 10⁻³ | 303 | 97.2 | nih.gov |
| Tetra-Pz-Para | 10⁻³ | 303 | 96.2 | nih.gov |
| 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (P2) | 10⁻³ | 308 | 98.5 | researchgate.net |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Not Specified | Not Specified | Not Specified | nih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Not Specified | Not Specified | Not Specified | nih.gov |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1) | 100 ppm | Not Specified | 97.8 | acs.org |
| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (2) | 80 ppm | Not Specified | 98.5 | acs.org |
Dyes and Pigments:
Pyrazolone derivatives, which are structurally related to pyrazoles, are widely utilized in the manufacturing of organic pigments and dyes. primachemicals.com The versatility of the pyrazole ring allows for the synthesis of a broad spectrum of colors with high strength and stability, making them suitable for various applications. primachemicals.com These pigments find use in the textile industry for dyeing and printing, as well as in the plastics and coatings industries to impart vibrant and long-lasting colors. primachemicals.com
The color of the resulting dye can be fine-tuned by modifying the substitution pattern on the pyrazole ring. primachemicals.comrsc.org For example, azo dyes derived from 5-aminopyrazole derivatives have been synthesized and are noted for their potential applications in the pharmaceutical and industrial sectors. rsc.org The synthesis often involves the diazotization of a 5-aminopyrazole followed by a coupling reaction. rsc.orgnih.gov
The following table provides examples of pyrazole derivatives used in the synthesis of dyes:
| Pyrazole Precursor | Coupling Component(s) | Resulting Dye Type | Reference |
| 5-amino-4-arylazo-3-methyl-1H-pyrazoles | Hydrazine (B178648) monohydrate | Azo Dyes | rsc.org |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Active methylene (B1212753) derivatives | Azo Dyes | nih.gov |
| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Malononitrile (B47326) | Azo Dyes | researchgate.net |
Polymer Science:
In the realm of polymer science, pyrazole derivatives have been explored for their role in polymerization processes. One notable example is the use of N-arylpyrazole as an initiator for aryne polymerization. nih.gov This method proceeds through a pyrazole-induced nucleophilic aromatic substitution mechanism, leading to the formation of poly(ortho-arylene)s. nih.gov The chemical stability of N-arylpyrazole allows for its application in more complex polymer architectures, such as graft and star-shaped polymers. nih.gov
Fluorescent Materials:
Certain pyrazole derivatives exhibit fluorescence, making them valuable in the development of fluorescent materials. eurekaselect.comnih.gov These compounds can be designed to have specific optical properties for use in applications such as biological imaging and sensors. eurekaselect.comnih.gov The versatility of the pyrazole scaffold allows for the synthesis of a wide range of fluorescent probes. nih.gov
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are often not environmentally benign. A major thrust in modern organic chemistry is the development of green and sustainable synthetic protocols. Future research should focus on creating eco-friendly pathways to 1,4-Di-p-tolyl-1H-pyrazol-5-amine and related compounds.
Key areas of investigation include:
Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions that combine precursors like substituted hydrazines, β-ketoesters or malononitrile (B47326) derivatives, and other appropriate building blocks. rsc.orgtandfonline.com These reactions are advantageous due to their high atom economy, reduced solvent usage, and shorter reaction times. rsc.orgnih.gov
Novel Catalysis: The exploration of novel, reusable catalysts is crucial. This includes nanocatalysts, such as those based on layered double hydroxides (LDHs) or magnetic nanoparticles, which have shown efficacy in synthesizing 5-aminopyrazole derivatives. rsc.orgtandfonline.comrsc.org These catalysts can be easily separated and reused for multiple cycles, aligning with green chemistry principles. tandfonline.comrsc.org
Alternative Energy Sources: Investigating the use of microwave irradiation or sonication could significantly accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.netresearchgate.net
Green Solvents: Moving away from traditional organic solvents towards greener alternatives like water, ethanol (B145695), or water/ethanol mixtures is a critical goal. rsc.orgfrontiersin.org Research has demonstrated the feasibility of synthesizing pyrazoles in such environmentally friendly media. rsc.org
A representative green synthesis approach for a 5-aminopyrazole derivative is shown in the table below, highlighting the potential for high yields under mild, eco-friendly conditions.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 | 85-93 |
| Data derived from a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. rsc.orgrsc.org |
Exploration of Novel Chemical Transformations
The pyrazole ring is a versatile scaffold amenable to various chemical modifications. While the fundamental reactivity is understood—electrophilic substitution preferentially occurring at the C4 position and nucleophilic attack at C3 and C5—there remains significant scope for discovering novel transformations. mdpi.commdpi.com
Future research could explore:
Post-Functionalization: Developing new methodologies to introduce diverse functional groups onto the pre-formed this compound core. This could involve late-stage C-H activation or other modern synthetic techniques to modify the tolyl rings or the pyrazole nucleus itself.
Synthesis of Fused Systems: Using the amine group and the adjacent C4 position as handles for cyclization reactions to build fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are examples of fused pyrazoles with significant electronic and biological properties that could be targeted. researchgate.net
Dimerization and Polymerization: Investigating novel coupling reactions. For instance, copper-promoted oxidative dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine has been shown to produce pyrazole-fused pyridazines through C-H/N-H, C-H/C-H, and N-H/N-H bond coupling. mdpi.com Similar transformations could be explored for this compound to create larger, conjugated systems for materials applications.
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
Computational chemistry has become an indispensable tool for accelerating research and providing deep molecular-level insights. eurasianjournals.comresearchgate.net For this compound, advanced computational modeling offers several promising avenues.
Property Prediction: Utilizing Density Functional Theory (DFT) and other quantum mechanical methods to predict the electronic, optical, and thermodynamic properties of the molecule and its derivatives. nih.goveurasianjournals.comnih.gov Such calculations can guide synthetic efforts by identifying derivatives with desired characteristics, such as specific HOMO-LUMO energy gaps for electronic applications. researchgate.netsciensage.info
Mechanism Elucidation: Applying DFT calculations to study the reaction pathways of novel synthetic routes or chemical transformations. benthamdirect.comacs.org This can help in understanding regioselectivity, optimizing reaction conditions, and explaining experimental outcomes. acs.org For example, DFT has been used to determine the most likely mechanistic route in the formation of pyrazolo[3,4-d]pyrimidine-4-amines. benthamdirect.com
Structure-Property Relationships: Developing Quantitative Structure-Property Relationship (QSPR) models by combining computational descriptors with machine learning algorithms. researchgate.net This data-driven approach can rapidly screen virtual libraries of pyrazole derivatives to identify candidates with high potential for specific applications, such as energetic materials. researchgate.net
| Computational Method | Application | Reference |
| Density Functional Theory (DFT) | Elucidate electronic structure, predict properties, study reaction mechanisms. | eurasianjournals.comresearchgate.netbenthamdirect.com |
| Molecular Docking | Predict binding modes and affinity to biological targets. | eurasianjournals.comnih.govnih.gov |
| Molecular Dynamics (MD) | Explore dynamic behavior and conformational space. | eurasianjournals.com |
| QSPR/Machine Learning | Predict properties (e.g., crystal density) for novel compounds. | researchgate.net |
Expansion into Emerging Areas of Materials Science
The inherent properties of the pyrazole ring make it an attractive component for advanced materials. Future work should aim to exploit the specific structure of this compound for applications in emerging technologies.
Organic Electronics: The conjugated system of the di-p-tolyl-substituted pyrazole core suggests potential for use in organic electronic devices. Research could focus on incorporating this molecule as a building block in materials for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), or as functional dyes. mdpi.commdpi.com
Chemosensors: The amine group and the nitrogen atoms of the pyrazole ring provide potential coordination sites for metal ions. By attaching appropriate chromophores or fluorophores, derivatives of this compound could be developed as selective and sensitive chemosensors for detecting specific ions or molecules. mdpi.com
Energetic Materials: Pyrazole-based compounds are known for their high nitrogen content and thermal stability, making them candidates for high-performance energetic materials. researchgate.net By introducing energetic functional groups (e.g., nitro groups) onto the tolyl rings or the pyrazole core, novel energetic materials derived from this scaffold could be designed and investigated. researchgate.net
Integration with High-Throughput Screening for Material Discovery
To accelerate the discovery of new materials based on the this compound scaffold, modern high-throughput methodologies are essential.
High-Throughput Virtual Screening (HTVS): Leveraging computational power to screen large virtual libraries of derivatives against specific targets. chemmethod.com This approach has been successfully used to identify pyrazole-based enzyme inhibitors and can be adapted to screen for material properties, significantly reducing the time and cost associated with experimental screening. chemmethod.com
Combinatorial Chemistry: Developing combinatorial synthetic routes to generate libraries of pyrazole derivatives. This allows for the rapid creation of a diverse set of compounds where the substituents on the tolyl rings or other positions are systematically varied. acs.org
High-Throughput Experimentation (HTE): Utilizing automated robotic platforms for the synthesis and characterization of material libraries. pnnl.gov These systems can perform parallel reactions in microplate formats and conduct rapid screening of properties like solubility, conductivity, or catalytic activity, drastically increasing the pace of material discovery and optimization. pnnl.gov
By integrating these advanced research strategies, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new sustainable processes, novel chemical entities, and high-performance materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
